3-Bromoimidazo[1,2-a]pyridin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromoimidazo[1,2-a]pyridin-6-ol is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 3-position and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromoimidazo[1,2-a]pyridin-6-ol can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines. This reaction typically proceeds via a one-pot tandem cyclization/bromination process. The cyclization to form the imidazo-pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, and no base is required .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-a]pyridin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group at the 6-position can participate in oxidation and reduction reactions.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo-pyridines, while oxidation and reduction can modify the hydroxyl group to form ketones or alcohols, respectively .
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyridin-6-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-a]pyridin-6-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and hydroxyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.
3-Chloroimidazo[1,2-a]pyridin-6-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
6-Hydroxyimidazo[1,2-a]pyridine: Lacks the bromine atom, which can influence its chemical properties and applications.
Uniqueness
3-Bromoimidazo[1,2-a]pyridin-6-ol is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and enhance its potential as a pharmaceutical agent .
Biological Activity
3-Bromoimidazo[1,2-a]pyridin-6-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features an imidazo[1,2-a]pyridine core with a bromine substituent at the 3-position and a hydroxyl group at the 6-position. The molecular formula is C7H6BrN3O, and its CAS number is 43370275. The presence of both halogen and hydroxyl groups suggests potential for diverse interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds in the imidazo[1,2-a]pyridine class have been shown to inhibit various enzymes, which may also apply to this compound. For instance, it has been implicated in the inhibition of kinases and other enzymes involved in cancer progression .
- Antimicrobial Activity : Research indicates that related imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant pathogens, including Mycobacterium tuberculosis . This suggests that this compound may have similar antimicrobial properties.
Antiproliferative Activity
The antiproliferative effects of this compound have been studied against various cancer cell lines. Notable findings include:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 0.058 | Significant growth inhibition |
A549 | 0.035 | Strong antiproliferative effect |
MDA-MB-231 | 0.021 | High potency |
These results demonstrate that the compound exhibits potent antiproliferative activity, particularly against cervical (HeLa) and lung (A549) cancer cell lines .
Antiparasitic Activity
In a collaborative screening study, compounds related to the imidazo[1,2-a]pyridine scaffold showed promising anti-trypanosomal activity against Trypanosoma cruzi and Leishmania donovani. The efficacy of these compounds was confirmed through intracellular infection assays . While specific data for this compound is limited, its structural similarity suggests potential effectiveness against these pathogens.
Structure-Activity Relationships (SAR)
The presence of functional groups in imidazo[1,2-a]pyridine derivatives significantly influences their biological activity:
- Hydroxyl Groups : The -OH group at position 6 enhances antiproliferative activity by improving solubility and facilitating interactions with biological targets .
- Bromine Substitution : The introduction of bromine at position 3 may enhance lipophilicity and bioavailability, contributing to increased potency against various targets .
Case Studies
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in treating infectious diseases:
- Anti-Tuberculosis Activity : A series of imidazo[1,2-a]pyridine analogues were identified as potent inhibitors of Mycobacterium tuberculosis, showing MIC values ranging from 0.03 to 5.0 µM . These findings suggest that modifications to the core structure could lead to enhanced efficacy.
- Cytotoxicity Assessment : In vitro evaluations demonstrated low cytotoxicity on human cell lines with selectivity indices ranging from 10 to 400 for certain derivatives . This indicates a favorable therapeutic window for further development.
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridin-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-9-7-2-1-5(11)4-10(6)7/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFYSZARPRVOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.